1-Allyloxy-2-propoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(prop-2-en-1-yloxy)-2-propoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a prop-2-en-1-yloxy group and a propoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(prop-2-en-1-yloxy)-2-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-propoxyphenol with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(prop-2-en-1-yloxy)-2-propoxybenzene typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(prop-2-en-1-yloxy)-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Allyl bromide with K2CO3 in acetone.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(prop-2-en-1-yloxy)-2-propoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(prop-2-en-1-yloxy)-2-propoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The allyl and propoxy groups can participate in chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, resulting in the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
1-(prop-2-en-1-yloxy)-2-propoxybenzene can be compared with other similar compounds, such as:
2-(prop-2-en-1-yloxy)acetic acid: This compound has a similar allyl group but differs in the presence of a carboxylic acid group instead of a benzene ring.
1-(prop-2-en-1-yloxy)naphthalene: This compound features a naphthalene ring instead of a benzene ring, leading to different chemical and physical properties.
4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one: This compound contains a dioxolane ring, which imparts unique reactivity and applications.
Eigenschaften
Molekularformel |
C12H16O2 |
---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-prop-2-enoxy-2-propoxybenzene |
InChI |
InChI=1S/C12H16O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3,5-8H,1,4,9-10H2,2H3 |
InChI-Schlüssel |
AQMUBHUJKKJZMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC=C1OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.